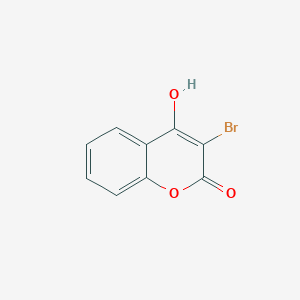

3-bromo-4-hydroxy-2H-chromen-2-one

Übersicht

Beschreibung

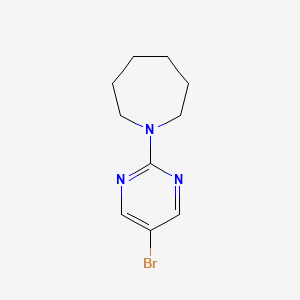

3-Bromo-4-hydroxy-2H-chromen-2-one is an organic compound with the molecular formula C9H5BrO3 . It belongs to the class of organic compounds known as 4-hydroxycoumarins . These are coumarins that contain one or more hydroxyl groups attached to the C4-position of the coumarin skeleton .

Molecular Structure Analysis

The molecular structure of 3-bromo-4-hydroxy-2H-chromen-2-one consists of a 2H-chromene ring and a bromine substituent . The bond lengths and angles derived from similar structures are within normal ranges .Chemical Reactions Analysis

While specific chemical reactions involving 3-bromo-4-hydroxy-2H-chromen-2-one are not available, it’s known that similar compounds have shown reactivity towards nucleophilic displacement reactions .Physical And Chemical Properties Analysis

3-Bromo-4-hydroxy-2H-chromen-2-one has a density of 1.9±0.1 g/cm3, a boiling point of 364.2±42.0 °C at 760 mmHg, and a flash point of 174.1±27.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Heterocyclic Compounds

“3-bromo-4-hydroxy-2H-chromen-2-one” has been studied for its potential use in synthesizing various biologically active heterocyclic compounds. These include pyran and pyridine derivatives, which are known for their wide range of biological activities. The compound’s ability to undergo multicomponent reactions with aromatic aldehydes and malononitrile suggests its versatility in creating pharmacologically relevant structures .

Antitumor Activity

Similar compounds have shown promising results in antitumor activity against liver carcinoma (HEPG2-1). The structure of “3-bromo-4-hydroxy-2H-chromen-2-one” could be leveraged to synthesize new derivatives with potential antitumor properties, given its related chemical framework .

Antifungal Activity

The introduction of certain structural elements, such as the chromene skeleton, has been observed to significantly improve antifungal activity in related compounds. This indicates that “3-bromo-4-hydroxy-2H-chromen-2-one” may also be useful in designing new antifungal agents .

Chemical Structure Analysis

The chemical structure of “3-bromo-4-hydroxy-2H-chromen-2-one” provides insights into its reactivity and potential applications. Its molecular framework suggests possible uses in organic synthesis and as a building block for more complex molecules .

Material Safety Data Sheet (MSDS)

Understanding the safety profile of “3-bromo-4-hydroxy-2H-chromen-2-one” is crucial for its handling and application in scientific research. The MSDS provides detailed information on its properties, handling precautions, and safety measures .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXCCDBMPGIEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-4-hydroxy-2H-chromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-bromo-4-hydroxy-2H-chromen-2-one in the synthesis of spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones?

A1: 3-Bromo-4-hydroxy-2H-chromen-2-one acts as a crucial building block in the one-pot synthesis of spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones. This organocatalytic reaction, utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid, involves the condensation of this compound with aldehydes and barbituric acids. [] The bromine atom and the hydroxyl group present in its structure offer specific reactivity, enabling the formation of the desired spirocyclic framework.

Q2: Are there any potential applications for the synthesized spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones?

A2: While specific applications are not detailed in the research paper, the authors suggest that these novel spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones may exhibit interesting pharmacological and physiological activities. [] This speculation arises from the presence of the spirochroman and furo[2,3-d]pyrimidine moieties, which are known pharmacophores in various bioactive molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)

![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)

![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)